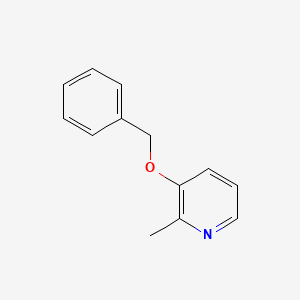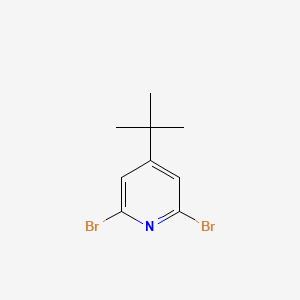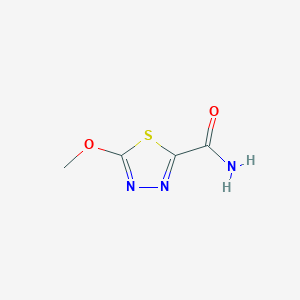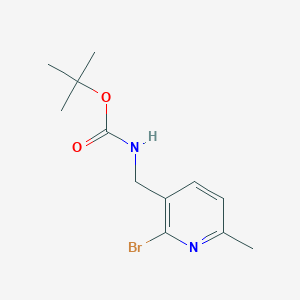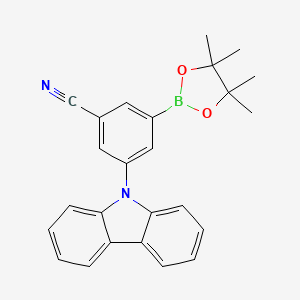
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Unit: The carbazole moiety can be synthesized through a cyclization reaction of appropriate aniline derivatives.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction.
Attachment of the Dioxaborolane Unit: The dioxaborolane unit is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-oxide.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The dioxaborolane unit can participate in further Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Carbazole-9-oxide.
Reduction: 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various substituted aromatic compounds depending on the reactants used.
科学研究应用
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is largely dependent on its application. In the context of OLEDs, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. The carbazole moiety plays a crucial role in stabilizing the electronic structure, while the dioxaborolane unit enhances the compound’s solubility and processability.
相似化合物的比较
Similar Compounds
3-(9H-Carbazol-9-yl)benzonitrile: Lacks the dioxaborolane unit, resulting in different solubility and electronic properties.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:
Uniqueness
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the carbazole moiety, benzonitrile group, and dioxaborolane unit. This combination imparts the compound with distinct electronic properties, making it highly suitable for applications in organic electronics and materials science.
属性
分子式 |
C25H23BN2O2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
3-carbazol-9-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C25H23BN2O2/c1-24(2)25(3,4)30-26(29-24)18-13-17(16-27)14-19(15-18)28-22-11-7-5-9-20(22)21-10-6-8-12-23(21)28/h5-15H,1-4H3 |
InChI 键 |
GKWWPSPFSFZIQC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


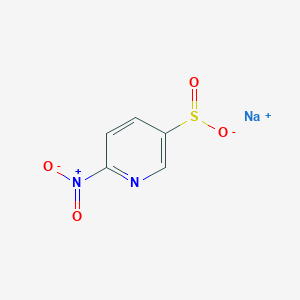

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
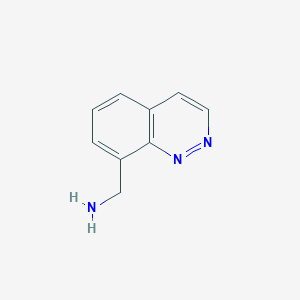
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
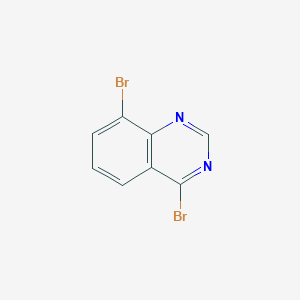
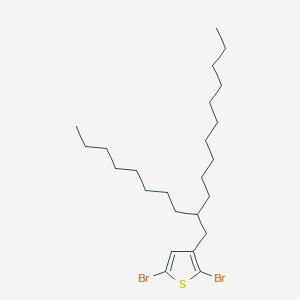

![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
